



Introduction: The Power of Click Chemistry with Cy5-YNE

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Compound of Interest		
Compound Name:	Cy5-YNE	
Cat. No.:	B560657	Get Quote

Cy5-YNE is a fluorescent probe featuring the widely used Cyanine5 (Cy5) fluorophore, which is functionalized with a terminal alkyne group (-YNE)[1]. This alkyne moiety makes it an ideal reagent for "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts[2]. The most prominent of these reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[3].

The reaction between the alkyne group of **Cy5-YNE** and an azide group on a target molecule is highly specific and bio-orthogonal, meaning neither functional group is commonly found in natural biological systems, thus preventing side reactions with native biomolecules[4][5][6]. This specificity, combined with the reaction's efficiency under mild, aqueous conditions, makes **Cy5-YNE** a powerful tool for the precise fluorescent labeling of peptides, proteins, oligonucleotides, and other biomolecules in complex biological samples[1][7][8][9].

Core Reactivity Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction of **Cy5-YNE** with an azide proceeds via the Huisgen 1,3-dipolar cycloaddition mechanism, which is significantly accelerated by the presence of a copper(I) catalyst[2]. The uncatalyzed thermal reaction is slow and often results in a mixture of 1,4- and 1,5-regioisomers[2]. The copper(I)-catalyzed variant, however, proceeds rapidly at room temperature and selectively yields the 1,4-disubstituted triazole isomer[2]. The reaction is highly efficient, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version, and is insensitive to a pH range of 4 to 12[2].



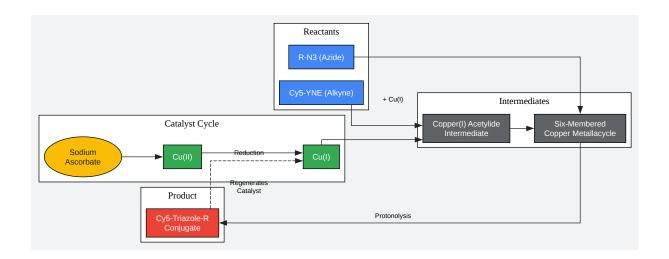




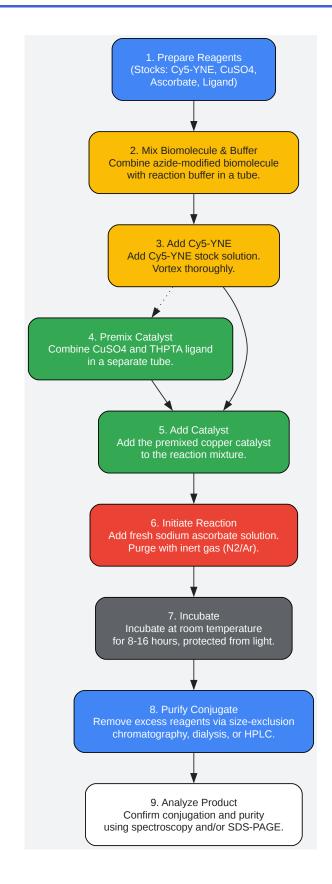
The catalytic cycle can be summarized in the following steps:

- Formation of Copper(I) Acetylide: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne of **Cy5-YNE**, forming a copper acetylide intermediate[10].
- Coordination with Azide: The azide-modified molecule then coordinates to the copper center.
- Cycloaddition: A 1,3-dipolar cycloaddition occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper metallacycle intermediate[2].
- Ring Contraction and Product Release: This intermediate rearranges and contracts to a
 triazolyl-copper derivative. Subsequent protonolysis releases the final, stable triazole-linked
 Cy5 conjugate, regenerating the copper(I) catalyst to continue the cycle[2].









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